molecular formula C18H22BrNO2 B1313127 Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 158628-80-9

Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1313127
M. Wt: 364.3 g/mol
InChI Key: ZDTBHNPSVAHDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. It likely contains a spiro[indene-1,4’-piperidine] core, which is a bicyclic structure with one carbon atom shared between an indene ring and a piperidine ring . The “tert-butyl” and “carboxylate” groups are common in organic chemistry, often used in the synthesis of various compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific positions and orientations of its functional groups. Piperidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis Methods : Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate and related compounds have been synthesized through various methods. These methods provide efficient and scalable routes to these compounds, which are important for further selective derivation and synthesis of novel compounds in medicinal chemistry. This includes the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal important structural information. These studies show the orientation of side chains and molecular packing in the crystal structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Didierjean et al., 2004).
  • Role in Drug Development : Tert-butyl derivatives are key intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016).

Advanced Synthesis Techniques and Applications

  • Efficient Synthesis Approaches : Researchers have developed efficient synthesis approaches for spirocyclic oxindole analogues and related compounds. These approaches involve key steps like dianion alkylation and cyclization, crucial for obtaining high yields and purity, which is vital for pharmaceutical applications (Teng et al., 2006).

  • Role in Inhibitor Development : Certain tert-butyl derivatives have been synthesized as part of the development of inhibitors for diseases like cancer. For example, the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors demonstrates the compound's potential in developing new therapeutic agents (Huard et al., 2012).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTBHNPSVAHDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440564
Record name Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

158628-80-9
Record name Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

Citations

For This Compound
1
Citations
H Helbert, W Deuther-Conrad, M de Haan, B Wenzel… - research.rug.nl
Vesicular acethylcholine transporter (VAChT) is responsible for the transport of acetylcholine (ACh) from the cytoplasm into synaptic vesicles, which fuse with the presynaptic membrane …
Number of citations: 0 research.rug.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.